molecular formula C14H10ClF2NOS B5440005 N-(2-chloro-4,5-difluorophenyl)-3-(methylthio)benzamide

N-(2-chloro-4,5-difluorophenyl)-3-(methylthio)benzamide

Cat. No. B5440005
M. Wt: 313.8 g/mol
InChI Key: DXFJURQMGIXEPK-UHFFFAOYSA-N
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Description

N-(2-chloro-4,5-difluorophenyl)-3-(methylthio)benzamide, also known as ML239, is a chemical compound that has been studied for its potential therapeutic applications. It is a small molecule inhibitor that targets a specific protein, making it a promising candidate for drug development.

Mechanism of Action

N-(2-chloro-4,5-difluorophenyl)-3-(methylthio)benzamide binds to the ATP-binding site of Hsp90, inhibiting its activity and leading to the degradation of client proteins that are required for the progression of cancer and neurodegenerative diseases. This results in the inhibition of cell growth and proliferation, making it a promising candidate for drug development.
Biochemical and Physiological Effects:
N-(2-chloro-4,5-difluorophenyl)-3-(methylthio)benzamide has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. N-(2-chloro-4,5-difluorophenyl)-3-(methylthio)benzamide has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-chloro-4,5-difluorophenyl)-3-(methylthio)benzamide is its specificity for Hsp90, which makes it a promising candidate for drug development. However, one limitation is its poor solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-(2-chloro-4,5-difluorophenyl)-3-(methylthio)benzamide. One area of research is the development of more potent and selective inhibitors of Hsp90. Another area of research is the investigation of the safety and efficacy of N-(2-chloro-4,5-difluorophenyl)-3-(methylthio)benzamide in humans. Additionally, N-(2-chloro-4,5-difluorophenyl)-3-(methylthio)benzamide could be studied for its potential therapeutic applications in other diseases, such as inflammatory bowel disease and multiple sclerosis.
In conclusion, N-(2-chloro-4,5-difluorophenyl)-3-(methylthio)benzamide is a promising chemical compound that has been studied for its potential therapeutic applications. Its specificity for Hsp90 makes it a promising candidate for drug development. Further research is needed to determine its safety and efficacy in humans and to investigate its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of N-(2-chloro-4,5-difluorophenyl)-3-(methylthio)benzamide involves a multi-step process. It starts with the reaction of 2-chloro-4,5-difluoroaniline with methylthioacetic acid to form N-(2-chloro-4,5-difluorophenyl)-3-methylthiopropanamide. This intermediate is then reacted with 4-fluorobenzoyl chloride to form N-(2-chloro-4,5-difluorophenyl)-3-(methylthio)benzamide, which is N-(2-chloro-4,5-difluorophenyl)-3-(methylthio)benzamide.

Scientific Research Applications

N-(2-chloro-4,5-difluorophenyl)-3-(methylthio)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the activity of a protein called Hsp90, which plays a critical role in the progression of cancer and neurodegenerative diseases. N-(2-chloro-4,5-difluorophenyl)-3-(methylthio)benzamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

properties

IUPAC Name

N-(2-chloro-4,5-difluorophenyl)-3-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NOS/c1-20-9-4-2-3-8(5-9)14(19)18-13-7-12(17)11(16)6-10(13)15/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFJURQMGIXEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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